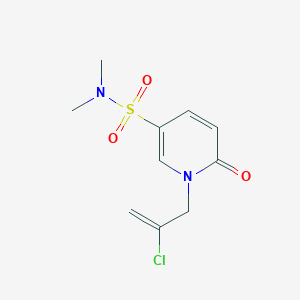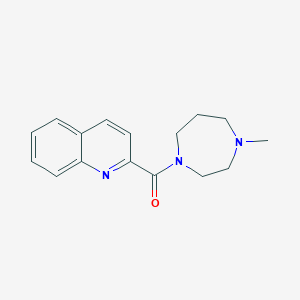
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide, also known as CPDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDS is a sulfonamide derivative that is structurally similar to the antibiotic sulfathiazole.
Mécanisme D'action
The mechanism of action of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is not fully understood. However, it has been proposed that 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression in eukaryotic cells.
Biochemical and Physiological Effects:
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to induce apoptosis, a programmed cell death, in cancer cells. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to modulate the activity of ion channels, such as the voltage-gated potassium channel Kv1.3, in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has a broad spectrum of biological activities, making it useful for studying various biological processes. However, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several potential future directions for scientific research. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to have anticancer properties, and further studies are needed to investigate its potential as a cancer treatment. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to modulate the activity of ion channels, and further studies are needed to investigate its potential as a treatment for neurological disorders. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the replication of HIV and HSV, and further studies are needed to investigate its potential as an antiviral agent. Finally, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been found to modulate the immune response, and further studies are needed to investigate its potential as an immunomodulatory agent.
Conclusion:
In conclusion, 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several potential future directions for scientific research, including its potential as a cancer treatment, a treatment for neurological disorders, an antiviral agent, and an immunomodulatory agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide.
Méthodes De Synthèse
The synthesis of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide involves the reaction of 2-chloroacrylonitrile with N,N-dimethyl-3-pyridinesulfonamide in the presence of a base. The resulting product is then oxidized to form 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide. The synthesis of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8(11)6-13-7-9(4-5-10(13)14)17(15,16)12(2)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFEQIPCPRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
